molecular formula C16H12N2O2 B2783360 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326890-19-0

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No. B2783360
CAS RN: 1326890-19-0
M. Wt: 264.284
InChI Key: FRJPBSOHVIFLPF-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other related disorders.

Mechanism of Action

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile acts as a competitive antagonist of the CGRP receptor, preventing CGRP from binding to its receptor and initiating downstream signaling pathways. By blocking the CGRP receptor, this compound effectively reduces the release of pro-inflammatory peptides and neurotransmitters, which are thought to contribute to the development of migraine headaches.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the frequency and severity of migraine headaches in both animal models and human clinical trials. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a highly selective antagonist of the CGRP receptor, which makes it an ideal tool for studying the role of CGRP in various physiological and pathological processes. However, the synthesis of this compound can be challenging, and its high potency may require careful dosing and handling to avoid potential toxicity.

Future Directions

There are several potential future directions for research on 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and related compounds. One area of interest is the development of more potent and selective CGRP receptor antagonists, which could provide even greater therapeutic benefits for migraine headaches and other related disorders. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes. Finally, the potential applications of this compound in other disease states, such as cardiovascular disease and inflammation, warrant further investigation.

Synthesis Methods

The synthesis of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile involves a multi-step process that begins with the condensation of 2-amino-5-nitrobenzonitrile with 2-aminobenzoic acid to form 2-(2-carboxyphenylamino)-5-nitrobenzonitrile. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the benzoxazepine ring. The resulting compound is then further modified to introduce the nitrile group at the 2-position of the benzene ring.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and this compound has been shown to effectively block the CGRP receptor, thereby reducing the frequency and severity of migraine attacks.

properties

IUPAC Name

2-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-9-12-5-1-3-7-14(12)18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJPBSOHVIFLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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